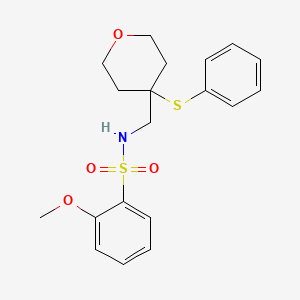

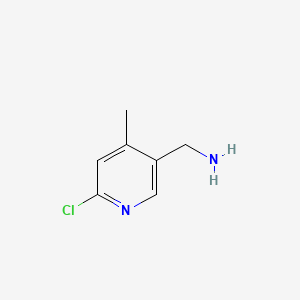

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene, also known as CF3-PhSO2F, is a novel and versatile reagent that has gained significant attention in the field of organic synthesis. It is a fluorinated sulfone that possesses a high degree of reactivity and selectivity towards various organic functional groups. The compound has been extensively studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Organic Synthesis

4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene: is a valuable compound in organic synthesis, particularly in the generation of fluorosulfonyl radicals . These radicals are pivotal in the synthesis of sulfonyl fluorides, which are versatile intermediates . The compound’s ability to introduce a sulfonyl fluoride group into organic molecules is crucial for creating a variety of functionalized molecules, enhancing the diversity of synthetic routes available to chemists.

Chemical Biology

In chemical biology, this compound’s derivatives, such as sulfonyl fluorides, play a significant role due to their reactivity and selectivity. They are used as probes for enzyme activity and as tools for understanding biological processes at the molecular level . The introduction of the sulfonyl fluoride group can alter the biological activity of molecules, making them useful in studying biological systems and potential therapeutic targets.

Drug Discovery

The introduction of sulfonyl fluoride groups by compounds like 4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene can significantly impact drug discovery. Sulfonyl fluorides are known for their enhanced activity and stability, which can lead to the development of more potent and selective drugs . The compound’s role in the late-stage functionalization of drug molecules is particularly valuable, allowing for the fine-tuning of drug properties.

Materials Science

In materials science, the compound is used to synthesize materials with specific properties. For instance, sulfonyl fluoride groups can be introduced into polymers to modify their surface characteristics or to create new materials with unique properties for applications in coatings, adhesives, and other advanced materials .

Polymer Preparation

The compound’s derivatives are utilized in the preparation of polymers, especially in the creation of porous organic polymers (POPs). These POPs have applications ranging from drug delivery to bioimaging and photocatalysis due to their intrinsic porosity and water-processable features .

Photoredox Catalysis

In photoredox catalysis, 4-Cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene can be used to generate radicals under light irradiation. These radicals can then participate in various catalytic cycles, enabling the construction of complex molecules through photochemical reactions .

Propriétés

IUPAC Name |

4-cyano-1-fluorosulfonyloxy-2-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3S/c1-7(2)9-5-8(6-12)3-4-10(9)15-16(11,13)14/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVSSNVIBGUIEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)

![5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B3000681.png)

![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)

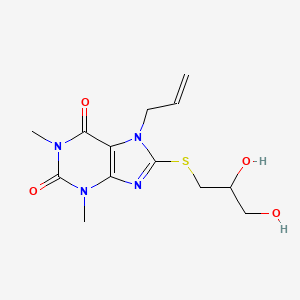

![1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000689.png)

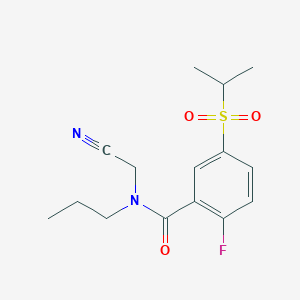

![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)